molecular formula C14H21NO2 B3004642 N-(3-hydroxy-3-phenylpropyl)pivalamide CAS No. 1396875-97-0

N-(3-hydroxy-3-phenylpropyl)pivalamide

Cat. No.: B3004642
CAS No.: 1396875-97-0
M. Wt: 235.327
InChI Key: TVMDFXCXAWYJTH-UHFFFAOYSA-N
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Description

N-(3-hydroxy-3-phenylpropyl)pivalamide is a chemical compound that has garnered significant attention in recent years due to its potential implications in various fields of research and industry. This compound, with the molecular formula C14H21NO2 and a molecular weight of 235.327, is known for its unique structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxy-3-phenylpropyl)pivalamide typically involves the reaction of 3-hydroxy-3-phenylpropylamine with pivaloyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxy-3-phenylpropyl)pivalamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amide group can be reduced to an amine under specific conditions.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-oxo-3-phenylpropylpivalamide.

    Reduction: Formation of N-(3-hydroxy-3-phenylpropyl)amine.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

N-(3-hydroxy-3-phenylpropyl)pivalamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-hydroxy-3-phenylpropyl)pivalamide involves its interaction with specific molecular targets and pathways. The hydroxyl and amide groups play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-hydroxy-3-phenylpropyl)acetamide
  • N-(3-hydroxy-3-phenylpropyl)benzamide
  • N-(3-hydroxy-3-phenylpropyl)butyramide

Uniqueness

N-(3-hydroxy-3-phenylpropyl)pivalamide stands out due to its unique combination of a hydroxyl group and a bulky pivalamide moiety. This structure imparts distinct chemical and physical properties, making it more versatile and effective in certain applications compared to its analogs.

Properties

IUPAC Name

N-(3-hydroxy-3-phenylpropyl)-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-14(2,3)13(17)15-10-9-12(16)11-7-5-4-6-8-11/h4-8,12,16H,9-10H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVMDFXCXAWYJTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCCC(C1=CC=CC=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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